molecular formula C6HCl3N2O4 B3050544 1,2,4-Trichloro-3,5-dinitrobenzene CAS No. 2678-21-9

1,2,4-Trichloro-3,5-dinitrobenzene

Cat. No.: B3050544
CAS No.: 2678-21-9
M. Wt: 271.4 g/mol
InChI Key: OFMRACCIIIDSDN-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-3,5-dinitrobenzene is an organic compound with the molecular formula C6HCl3N2O4 and a molecular weight of 271.442 g/mol . It is a derivative of benzene, where three chlorine atoms and two nitro groups are substituted on the benzene ring. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-3,5-dinitrobenzene can be synthesized through the nitration of 1,2,4-trichlorobenzene. The nitration process involves the use of a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at elevated temperatures to ensure complete nitration .

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled nitration of 1,2,4-trichlorobenzene. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully monitored to ensure the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as ammonia or sodium azide.

    Electrophilic Aromatic Substitution: The compound can undergo further nitration to form higher substituted nitro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Aqueous ammonia or sodium azide is used as the nucleophile.

    Electrophilic Aromatic Substitution: Concentrated nitric acid and sulfuric acid are used as nitrating agents.

Major Products Formed

Scientific Research Applications

1,2,4-Trichloro-3,5-dinitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in the development of pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-trichloro-3,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing nitro groups increase the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an intermediate or a reactant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Trichloro-3,5-dinitrobenzene is unique due to its specific substitution pattern on the benzene ring. The presence of both chlorine and nitro groups in specific positions imparts distinct reactivity and stability to the compound. This makes it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1,2,4-trichloro-3,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2O4/c7-2-1-3(10(12)13)5(9)6(4(2)8)11(14)15/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMRACCIIIDSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181290
Record name 1,2,4-Trichloro-3,5-dinitrobenzene
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Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2678-21-9
Record name 1,3-Dinitro-2,4,5-trichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2678-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2,4-Trichloro-3,5-dinitrobenzene
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Record name Olpizan
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Record name 1,2,4-Trichloro-3,5-dinitrobenzene
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Record name 1,2,4-trichloro-3,5-dinitrobenzene
Source European Chemicals Agency (ECHA)
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Record name 3,5-DINITRO-1,2,4-TRICHLOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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